molecular formula C16H11BrN4OS B10984872 7-(5-Bromothiophen-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromothiophen-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10984872
M. Wt: 387.3 g/mol
InChI Key: QNMXIKAMPTZISY-UHFFFAOYSA-N
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Description

7-(5-BROMOTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core. Compounds of this class are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-BROMOTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromothiophene Moiety: This step might involve a coupling reaction, such as Suzuki or Stille coupling, using a bromothiophene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the triazolopyrimidine core or the bromothiophene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent against various pathogens.

    Antiviral Agents: Research into its efficacy against viral infections.

Medicine

    Anticancer Agents: Investigation into its potential as an anticancer agent, targeting specific cancer cell lines.

Industry

    Pharmaceuticals: Use in the development of new drugs.

Mechanism of Action

The mechanism of action of 7-(5-BROMOTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological activity. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways, such as apoptosis or cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(5-BROMOTHIOPHEN-2-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure but lacks the methoxy group.

    7-(5-CHLOROTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of both the bromothiophene and methoxyphenyl groups in 7-(5-BROMOTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE might confer unique properties, such as enhanced biological activity or specific binding affinities.

Properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

7-(5-bromothiophen-2-yl)-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11BrN4OS/c1-22-12-5-3-2-4-10(12)15-19-16-18-9-8-11(21(16)20-15)13-6-7-14(17)23-13/h2-9H,1H3

InChI Key

QNMXIKAMPTZISY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=C(S4)Br

Origin of Product

United States

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